amine CAS No. 880809-20-1](/img/structure/B3162757.png)

[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine

Overview

Description

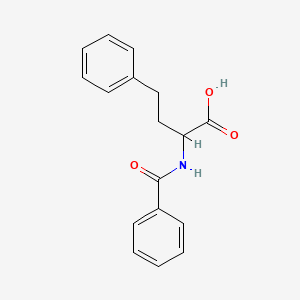

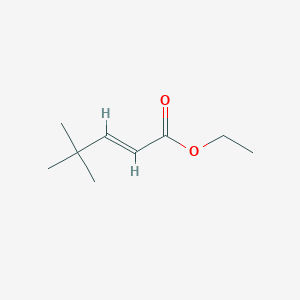

The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine” is also known as Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- . It has a molecular weight of 123.1525 . The IUPAC Standard InChI is InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 .

Synthesis Analysis

The compound has been synthesized for the first time by ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene . It can also be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The structure of the compound is available as a 2D Mol file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The compound is a useful synthon in Sonogashira cross-coupling reactions . It also shows sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 123.1525 .Scientific Research Applications

Carcinogenic Studies and Food Safety

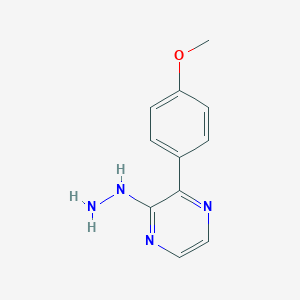

A substantial body of research has focused on the analysis and effects of heterocyclic aromatic amines (HAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are structurally related to the compound . These studies highlight the carcinogenic potential of HAs, their formation during food processing, and methods for their analysis. For instance, Teunissen et al. (2010) provided a comprehensive review of the analytical techniques for detecting PhIP and its metabolites in various biological matrices and foodstuffs. Furthermore, Snyderwine (1994) discussed the experimental evidence linking dietary HAs to human breast cancer, underscoring the importance of food safety and carcinogenic control.

Neuroprotective, Antiaddictive, and Antidepressant Activities

Research has also explored the neuroprotective, antiaddictive, and antidepressant-like activities of compounds structurally similar to or within the same chemical family. Antkiewicz‐Michaluk et al. (2018) focused on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, highlighting its potential in treating central nervous system disorders. This review presented the complex mechanisms of neuroprotection offered by such compounds, including MAO inhibition and glutamatergic system antagonism, further supporting their potential as therapeutic agents.

Degradation of Hazardous Compounds

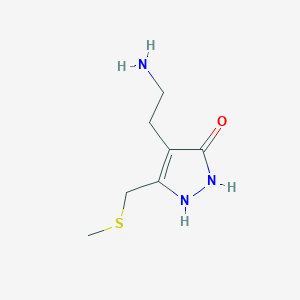

The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) has been another area of significant research. Bhat and Gogate (2021) reviewed the effectiveness of AOPs in mineralizing such compounds, emphasizing the global concern for toxic amino-compounds in water. This work underscores the importance of developing efficient technologies for degrading recalcitrant nitrogen-containing compounds to ensure water safety and environmental protection.

These research applications collectively demonstrate a broad spectrum of scientific interest surrounding the compound “(1-Methyl-1H-pyrrol-2-yl)methylamine” and its analogs, from understanding their carcinogenic properties and roles in food safety to exploring their potential in neuroprotection and the degradation of hazardous substances. This multidisciplinary interest underscores the compound's significance in various scientific inquiries, contributing to our understanding of its implications in health, safety, and environmental contexts.

Future Directions

The compound has a broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it has a promising future in the field of drug development .

properties

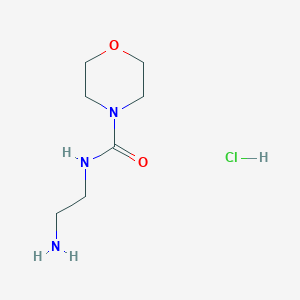

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-6-10-8-9-5-4-7-11(9)2/h3-5,7,10H,1,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMCTSVJGVEFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)